4-[(Propylamino)sulfonyl]benzoic acid chemical properties
4-[(Propylamino)sulfonyl]benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Pharmacological Context of 4-[(Propylamino)sulfonyl]benzoic Acid
This guide provides a comprehensive technical overview of 4-[(Propylamino)sulfonyl]benzoic acid, a molecule of significant interest in medicinal chemistry and pharmacology. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, analytical characterization, and the crucial pharmacological context of this compound, primarily understood through its relationship with the well-established drug, Probenecid.
4-[(Propylamino)sulfonyl]benzoic acid, also known by its IUPAC name 4-(propylsulfamoyl)benzoic acid, is a sulfonamide derivative of benzoic acid.[1] While not a widely used therapeutic agent in its own right, its structural similarity to Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid) positions it as a key compound for study.[2][3] It is recognized as Mono-N-depropylprobenecid, a primary metabolite of Probenecid, making its characterization essential for understanding the pharmacokinetics, metabolism, and potential activity of the parent drug.[1]
This guide will explore the molecule's fundamental physicochemical properties, outline a robust synthetic and purification protocol, detail methods for its analytical confirmation, and place it within its pharmacological framework by drawing on the extensive knowledge of Probenecid's mechanism of action.
Physicochemical and Structural Properties
The chemical behavior of 4-[(Propylamino)sulfonyl]benzoic acid is dictated by its three primary functional groups: the aromatic benzoic acid, the sulfonamide linker, and the N-propyl substituent. The carboxylic acid group imparts acidic properties, while the sulfonamide N-H and the carboxylic O-H allow for hydrogen bonding, influencing solubility and interactions with biological targets.
Chemical Structure
Caption: Chemical structure of 4-[(Propylamino)sulfonyl]benzoic acid.
Data Summary Table
The following table summarizes key physicochemical data for 4-[(Propylamino)sulfonyl]benzoic acid. It is critical to note that much of the available data is predicted and sourced from chemical databases, with some discrepancies between sources. Experimental verification is recommended for any critical application.
| Property | Value | Source(s) |
| IUPAC Name | 4-(propylsulfamoyl)benzoic acid | [1] |
| CAS Number | 10252-65-0 | [1][4][5] |
| Molecular Formula | C₁₀H₁₃NO₄S | [1][4] |
| Molecular Weight | 243.28 g/mol | [1] |
| Melting Point | 211-212 °C (experimental) 165.79 °C (predicted) | [4][5][6] |
| Boiling Point | 420.4 ± 47.0 °C (predicted) | [4] |
| Density | 1.310 ± 0.06 g/cm³ (predicted) | [4] |
| pKa | 3.54 ± 0.10 (predicted) | [4] |
| Water Solubility | 643.89 mg/L to 3737.17 mg/L (predicted) | [6] |
| LogP | 2.19 | [7] |
Synthesis and Purification Protocol
Expertise & Causality: The synthesis of 4-[(Propylamino)sulfonyl]benzoic acid is most efficiently achieved via nucleophilic substitution of a sulfonyl chloride with a primary amine. The chosen starting material, 4-(chlorosulfonyl)benzoic acid, is ideal due to the high reactivity of the chlorosulfonyl group, which allows for selective reaction with the amine while the less reactive carboxylic acid remains intact.[8] An aqueous basic medium is employed to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the reactant amine.
General Synthesis Workflow
Caption: Workflow for the synthesis and purification of 4-[(Propylamino)sulfonyl]benzoic acid.
Step-by-Step Experimental Protocol
This protocol is a self-validating system; successful precipitation upon acidification (Step 5) and the formation of crystalline solids upon recrystallization (Step 7) are primary indicators of a successful synthesis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve n-propylamine (1.0 eq) and sodium carbonate (1.2 eq) in 75 mL of deionized water. The base, sodium carbonate, is crucial for neutralizing the HCl byproduct.[8]
-
Cooling: Chill the reaction mixture in an ice-water bath to 0-5 °C with vigorous stirring. This is critical to control the initial exotherm upon addition of the highly reactive sulfonyl chloride.
-
Reagent Addition: Slowly add 4-(chlorosulfonyl)benzoic acid (1.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours to ensure the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, cool the mixture again in an ice bath. Slowly add 10% hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2. The product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate out as a white solid.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove inorganic salts.
-
Purification (Recrystallization): Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Slowly add hot deionized water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. The principle here relies on the compound's high solubility in hot ethanol and poor solubility in cold water.[9]
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following techniques provide a comprehensive analytical profile.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (AA'BB' system, ~7.8-8.2 ppm).- N-H proton (broad singlet, variable shift).- Carboxylic acid proton (broad singlet, >10 ppm).- Propyl group protons: triplet (~0.9 ppm, CH₃), sextet (~1.5 ppm, CH₂), triplet (~2.9 ppm, N-CH₂). |
| ¹³C NMR | - Carbonyl carbon (~168 ppm).- Aromatic carbons (~125-145 ppm).- Propyl group carbons (~11, 23, 45 ppm). |
| IR Spectroscopy | - O-H stretch (broad, ~2500-3300 cm⁻¹).- N-H stretch (~3300 cm⁻¹).- C=O stretch (~1700 cm⁻¹).- S=O asymmetric & symmetric stretches (~1350 & ~1160 cm⁻¹). |
| Mass Spec (ESI-) | - [M-H]⁻ ion at m/z 242.05.- Characteristic fragments from loss of propyl group, SO₂, and CO₂. |
Pharmacological Context and Inferred Biological Activity
While direct pharmacological data on 4-[(propylamino)sulfonyl]benzoic acid is scarce, its identity as a metabolite of Probenecid provides a powerful framework for inferring its biological relevance.
Mechanism of Action of Probenecid: A Model System
Probenecid is a classic uricosuric agent that primarily acts on the kidneys to increase the excretion of uric acid, making it a cornerstone therapy for gout.[10][11] Its mechanism is rooted in the competitive inhibition of organic anion transporters (OATs) in the proximal tubules of the kidney.[11][12]
-
Inhibition of URAT1: Probenecid potently inhibits Urate Transporter 1 (URAT1), which is responsible for reabsorbing filtered uric acid from the tubular lumen back into the bloodstream. By blocking this reabsorption, Probenecid effectively increases the concentration of uric acid in the urine, leading to a decrease in serum uric acid levels.[12]
-
Inhibition of OAT1/OAT3: Probenecid also inhibits OAT1 and OAT3, which are involved in the secretion of various organic acids, including many drugs, into the renal tubule.[12] This action is famously exploited to increase the plasma concentration and prolong the half-life of β-lactam antibiotics like penicillin.[13][14]
-
Pannexin 1 Inhibition: More recent research has shown that Probenecid also inhibits pannexin 1 channels. These channels are involved in ATP release and the activation of the inflammasome, a key component of inflammatory pathways. This inhibition may contribute to the anti-inflammatory effects observed in gout therapy, independent of its uricosuric action.[14][15]
Projected Activity of 4-[(Propylamino)sulfonyl]benzoic Acid
As a metabolite, 4-[(propylamino)sulfonyl]benzoic acid likely retains some affinity for the same transporters as Probenecid. The key structural difference is the replacement of one N-propyl group with an N-H group. This change:
-
Increases Polarity: May alter its affinity for transporters and its pharmacokinetic profile.
-
Introduces a Hydrogen Bond Donor: The N-H group can form hydrogen bonds that are not possible for the parent drug, potentially changing its binding mode and selectivity for different OAT subtypes.
-
Provides a Site for Metabolism: The N-H group is a potential site for glucuronidation, which could lead to more rapid excretion.[10]
Therefore, it is plausible that 4-[(propylamino)sulfonyl]benzoic acid contributes to the overall pharmacological effect of Probenecid, acting as a weaker but still active modulator of renal transporters.
Renal Transporter Inhibition Model
Caption: Probenecid and its metabolites inhibit URAT1 and OATs in the kidney.
Conclusion
4-[(Propylamino)sulfonyl]benzoic acid is more than just a chemical curiosity; it is a vital piece in the puzzle of understanding the pharmacology of Probenecid. Its synthesis is straightforward, and its properties can be readily characterized by standard analytical techniques. While its own therapeutic potential is unexplored, its role as a key metabolite makes it an indispensable reference standard for pharmacokinetic and drug metabolism studies. Future research into its specific interactions with renal transporters and pannexin channels could reveal unique activities, potentially offering a new starting point for the development of next-generation uricosuric agents or drug-drug interaction modulators.
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